5-bromo-N-butyl-3-methylpyridin-2-amine
Overview
Description
5-bromo-N-butyl-3-methylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a butyl group at the nitrogen atom, and a methyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-butyl-3-methylpyridin-2-amine can be achieved through several steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position, forming 5-bromo-3-methylpyridine.
Amination: The brominated compound is then subjected to nucleophilic substitution with butylamine under basic conditions to replace the bromine atom with the butyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-butyl-3-methylpyridin-2-amine can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate as bases, solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium phosphate.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl and styrene derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used to synthesize more complex molecules for pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: Acts as a ligand to form metal complexes with potential catalytic properties.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Intermediate for the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-bromo-N-butyl-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
5-bromo-3-methylpyridin-2-amine: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
N-butyl-3-methylpyridin-2-amine: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.
5-bromo-2-methylpyridin-3-amine: Similar structure but with different substitution pattern, affecting its chemical and biological properties.
Uniqueness: 5-bromo-N-butyl-3-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the butyl group, which confer specific reactivity and potential bioactivity. This combination allows for versatile functionalization and the development of diverse derivatives with tailored properties for various applications.
Biological Activity
5-Bromo-N-butyl-3-methylpyridin-2-amine is a pyridine derivative notable for its unique structural features, including a bromine atom at the 5-position, a butyl group at the nitrogen, and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its molecular structure.
The compound can be synthesized through a two-step process involving bromination of 3-methylpyridine followed by nucleophilic substitution with butylamine. The reaction conditions are crucial for optimizing yield and purity, typically involving catalysts such as iron or aluminum bromide during bromination.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the butyl group may influence its hydrophobicity and binding affinity.
Biological Activity and Case Studies
Research into the biological activity of this compound has revealed several interesting findings:
- Enzyme Inhibition : Studies have shown that derivatives of pyridine compounds, including this compound, can act as selective inhibitors of certain enzymes. For instance, related compounds have demonstrated inhibition against neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disease treatment .
- Antimicrobial Properties : The compound's structural attributes may confer antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant pathogens. Similar pyridine derivatives have been noted for their biofilm inhibition capabilities .
- Pharmacological Applications : Research indicates that modifications of pyridine derivatives can lead to significant changes in their pharmacological profiles. For example, compounds with similar structures have been studied for their anti-thrombolytic activities and potential as chiral dopants in liquid crystals .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-3-methylpyridin-2-amine | Lacks butyl group; less hydrophobic | Reduced enzyme inhibition potential |
N-butyl-3-methylpyridin-2-amine | Lacks bromine atom; potentially less reactive | Limited bioactivity |
5-Bromo-2-methylpyridin-3-amine | Different substitution pattern | Varies in chemical properties |
Research Findings and Future Directions
Recent studies have employed density functional theory (DFT) to explore the electronic properties of pyridine derivatives like this compound. These studies suggest pathways for further functionalization that could enhance biological activity or selectivity towards specific targets .
Moreover, ongoing research into the synthesis of novel derivatives continues to uncover new potential applications in drug development, particularly in targeting diseases where current treatments are inadequate.
Properties
IUPAC Name |
5-bromo-N-butyl-3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-12-10-8(2)6-9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVIZNJTSEZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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